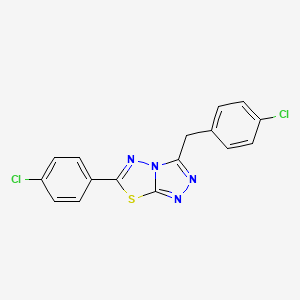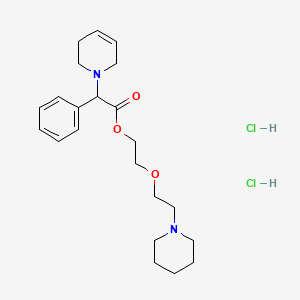
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-piperidinoethoxy)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-piperidinoethoxy)ethyl ester 2HCl is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-piperidinoethoxy)ethyl ester 2HCl typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, phenylacetic acid, and piperidine. Common synthetic routes could involve:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.
Step 3: Esterification to form the ethyl ester.
Step 4: Formation of the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating certain diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Altering gene expression: Influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Similar in structure and biological activity.
Phenylacetic acid derivatives: Share the phenylacetic acid moiety.
Piperidine derivatives: Contain the piperidine ring.
Uniqueness
The uniqueness of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-piperidinoethoxy)ethyl ester 2HCl lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
102207-54-5 |
|---|---|
Molecular Formula |
C22H34Cl2N2O3 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C22H32N2O3.2ClH/c25-22(27-19-18-26-17-16-23-12-6-2-7-13-23)21(20-10-4-1-5-11-20)24-14-8-3-9-15-24;;/h1,3-5,8,10-11,21H,2,6-7,9,12-19H2;2*1H |
InChI Key |
NAYCBIBAHTYSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)C(C2=CC=CC=C2)N3CCC=CC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


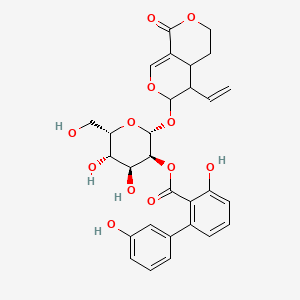
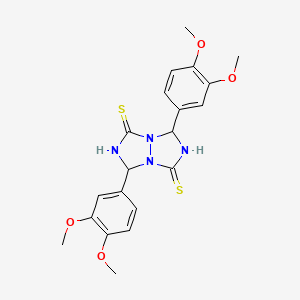
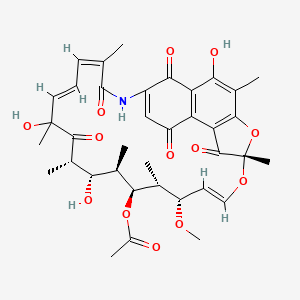
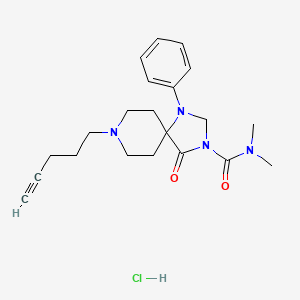
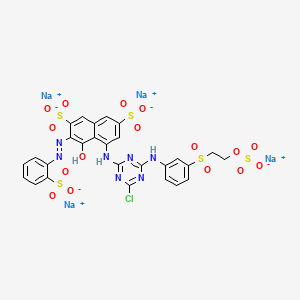
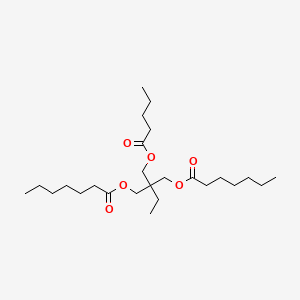
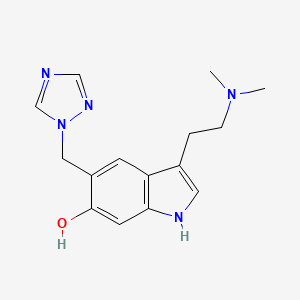
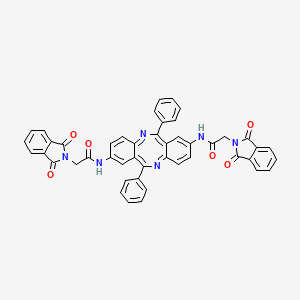
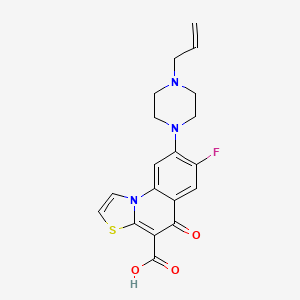
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
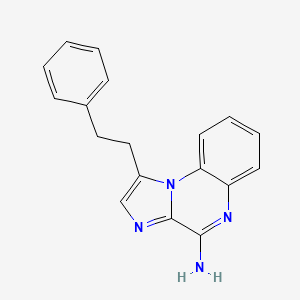

![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
